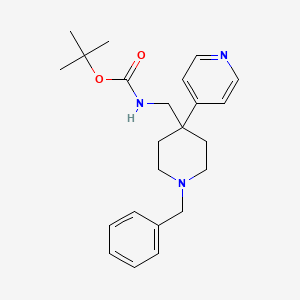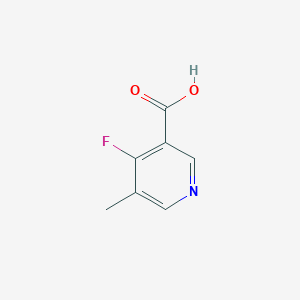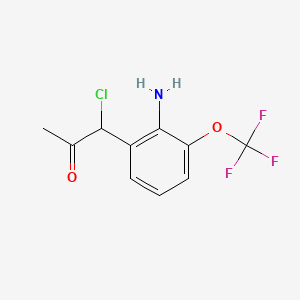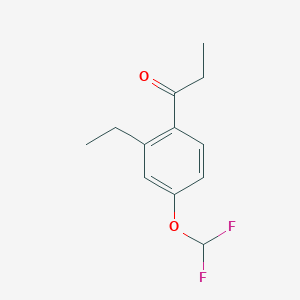
1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one is a chemical compound with the molecular formula C11H13F2O2. It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an ethyl group at the ortho position. This compound is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one typically involves the reaction of 4-(difluoromethoxy)-2-ethylbenzaldehyde with a suitable reagent to form the desired ketone. One common method is the Friedel-Crafts acylation reaction, where the aldehyde is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which 1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The difluoromethoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
1-(4-(Difluoromethoxy)phenyl)propan-1-one: Similar structure but lacks the ethyl group at the ortho position.
1-(4-Methoxyphenyl)propan-1-one: Contains a methoxy group instead of a difluoromethoxy group.
1-(4-Chlorophenyl)propan-1-one: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness
1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one is unique due to the presence of both the difluoromethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance lipophilicity and metabolic stability, while the ethyl group can affect steric interactions and binding affinity.
属性
分子式 |
C12H14F2O2 |
|---|---|
分子量 |
228.23 g/mol |
IUPAC 名称 |
1-[4-(difluoromethoxy)-2-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-8-7-9(16-12(13)14)5-6-10(8)11(15)4-2/h5-7,12H,3-4H2,1-2H3 |
InChI 键 |
USJHEYCYSDFOLB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)OC(F)F)C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


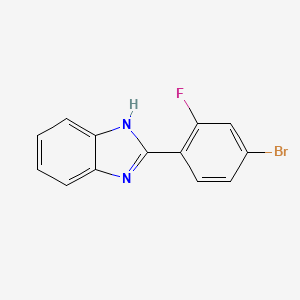
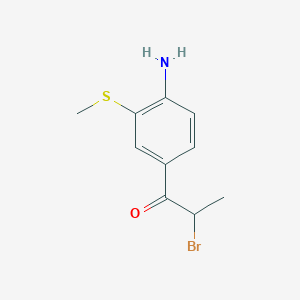
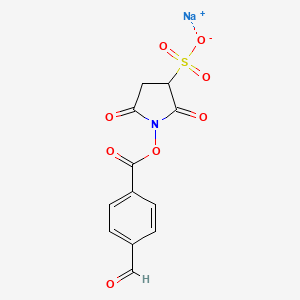
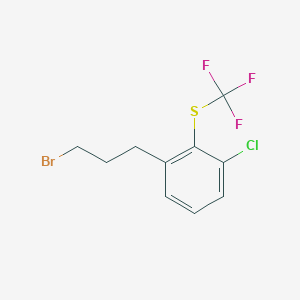
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)

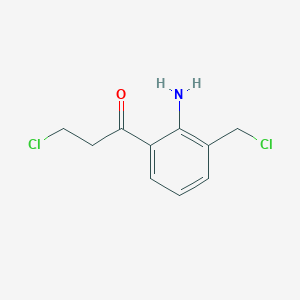
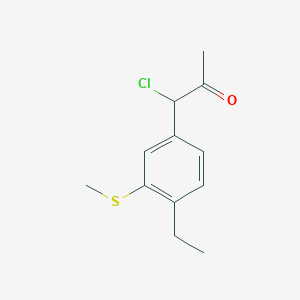
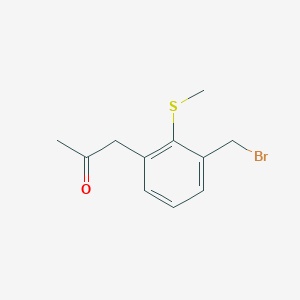
![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
